5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 338982-36-8
VCID: VC1985956
InChI: InChI=1S/C14H9BrF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Br
Molecular Formula: C14H9BrF3NO3
Molecular Weight: 376.12 g/mol

5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid

CAS No.: 338982-36-8

Cat. No.: VC1985956

Molecular Formula: C14H9BrF3NO3

Molecular Weight: 376.12 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid - 338982-36-8

Specification

CAS No. 338982-36-8
Molecular Formula C14H9BrF3NO3
Molecular Weight 376.12 g/mol
IUPAC Name 5-bromo-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H9BrF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
Standard InChI Key MWXQWMZIZAEDKS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Br
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Br

Introduction

Chemical Identity and Physical Properties

Chemical Identification

5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid is identified by several key parameters that establish its unique chemical identity in scientific databases and commercial catalogs. The compound is recognized internationally by its CAS registry number and specific molecular characteristics.

ParameterValue
CAS Number338982-36-8
Molecular FormulaC₁₄H₉BrF₃NO₃
Molecular Weight376.12 g/mol
MDL NumberMFCD01935940
Melting Point187-188°C

The compound's identity is firmly established in chemical databases, making it accessible for research purposes and scientific investigations .

Structural Features

The molecular architecture of 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid includes several key functional groups that define its chemical behavior and reactivity profiles:

  • A pyridine ring with a bromine substituent at the 5-position

  • A carbonyl group (oxo) at the 2-position of the pyridine ring

  • A carboxylic acid functional group at the 3-position

  • A benzyl group with a trifluoromethyl substituent at the 3-position

These structural elements, particularly the trifluoromethyl group, contribute significantly to the compound's lipophilicity, which can enhance its ability to penetrate cell membranes—a property of considerable interest in pharmaceutical research.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yields and minimize by-product formation. These synthetic routes generally employ:

  • Precise temperature regulation

  • Appropriate solvent selection

  • Carefully monitored reaction times

  • Strategic addition sequences of reagents

Key Reagents and Reaction Conditions

Common reagents employed in the synthesis process include:

Reagent TypeExampleFunction
Oxidizing AgentsPotassium permanganateConversion of appropriate precursors to carboxylic acid functionality
Reducing AgentsLithium aluminum hydrideSelective reduction of functional groups when needed
Brominating AgentsN-BromosuccinimideIntroduction of bromine atom at the 5-position
Protecting GroupsVarious silyl ethersTemporary protection of reactive functional groups

The synthesis typically requires anhydrous conditions and inert atmospheres for certain steps, highlighting the complexity of producing this compound with high purity.

Chemical Reactivity and Transformations

Reaction Profiles

5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical transformations due to its multiple reactive sites. These include:

  • Oxidation reactions: The compound can be oxidized to form various derivatives depending on the oxidizing agent employed.

  • Reduction reactions: Selective reduction can modify specific functional groups, leading to the formation of new derivatives with altered properties.

  • Substitution reactions: The bromine atom represents an excellent leaving group that can be replaced through nucleophilic substitution reactions, enabling further structural elaboration.

  • Esterification: The carboxylic acid group can undergo esterification reactions to produce corresponding esters with modified physicochemical properties.

  • Amidation: Formation of amides through reaction with amines represents another significant transformation pathway.

These chemical transformations provide opportunities for developing derivative compounds with potentially enhanced or tailored biological activities.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid serves as:

  • A potential pharmacophore for drug discovery programs

  • A structural scaffold for developing compounds with specific biological activities

  • An intermediate in the synthesis of more complex bioactive molecules

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating penetration through cell membranes and potentially leading to antimicrobial or anticancer effects.

Agrochemical Research

In agrochemical research, the compound and its derivatives may serve as:

  • Prototypes for developing novel pesticides

  • Starting materials for synthesizing plant growth regulators

  • Research tools for understanding structure-activity relationships in agrochemicals

The unique combination of functional groups in this molecule provides diverse opportunities for exploring biological activities relevant to agricultural applications.

SupplierProduct Code/Catalog Reference
Apollo ScientificPC4641
Key Organics5F-393S
VWRAPOSPC4641
Various other specialty chemical suppliersVarious catalog numbers

The compound is typically sold for research purposes only, with explicit restrictions against human or veterinary use .

Product Specifications

Commercial preparations of 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid typically adhere to the following specifications:

ParameterTypical Specification
Purity≥95% or ≥97% depending on supplier
AppearanceSolid
Storage ConditionsAmbient temperature
Available Quantities500 mg, 1 g, 5 g
Intended UseResearch purposes only, not for human or veterinary applications

These specifications ensure researchers have access to material of sufficient quality for their scientific investigations .

Structural Relatives and Comparative Analysis

Similar Compounds

Several structurally related compounds share similarities with 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid, providing valuable comparative insights:

  • 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 101384-63-8): Differs by lacking the trifluoromethyl group on the benzyl moiety .

  • 5-Iodo-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxylic acid (CAS: 937604-36-9): Contains iodine instead of bromine and has the trifluoromethyl group in the para position of the benzyl ring rather than the meta position .

  • 2-Oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the bromine atom at the 5-position and has the trifluoromethyl group in the para position .

These structural variations provide opportunities for structure-activity relationship studies to elucidate the importance of specific functional groups and their positions.

Structure-Activity Relationships

Comparative analysis of these related compounds suggests several structure-activity relationships:

  • The trifluoromethyl group's position (meta vs. para) on the benzyl ring may influence lipophilicity and receptor binding characteristics.

  • The presence and nature of halogen substituents (bromine vs. iodine) at the 5-position of the pyridine ring likely impacts biological activity profiles and chemical reactivity.

  • The dihydropyridine core with its oxo functionality at the 2-position represents a privileged structure in medicinal chemistry, potentially conferring specific pharmacological properties.

These structure-activity insights are valuable for designing compounds with enhanced biological activities or improved physicochemical properties .

Regulatory Considerations

While specific regulatory information for 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid is limited in the search results, it's important to note that trifluoromethyl-containing compounds are subject to various regulatory frameworks worldwide. For instance, the Canadian Environmental Protection Act includes several trifluoromethyl-containing substances in its regulatory schedules, highlighting the need for appropriate handling and reporting of such compounds .

Researchers working with this compound should be aware of:

  • Potential classification under chemical control regulations

  • Reporting requirements for research facilities

  • Transportation and storage regulations for research chemicals

  • Documentation requirements for import/export activities

These considerations help ensure responsible use of the compound in research settings.

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